molecular formula C6H13NO B2887613 (1-Amino-3-methylcyclobutyl)methanol CAS No. 1701868-32-7

(1-Amino-3-methylcyclobutyl)methanol

Cat. No.: B2887613
CAS No.: 1701868-32-7
M. Wt: 115.176
InChI Key: CPFSGSLNABFVRU-UHFFFAOYSA-N
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Description

(1-Amino-3-methylcyclobutyl)methanol is an organic compound with the molecular formula C6H13NO It is characterized by a cyclobutane ring substituted with an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-methylcyclobutyl)methanol typically involves the use of 3-benzyloxy-1-cyclobutanone as a starting material. The synthetic route includes several key steps:

    Grignard Reaction: The initial step involves a Grignard reaction to introduce the necessary substituents.

    Debenzylation: This step removes the benzyl protecting group.

    Sulfonylation and Azido Substitution: These reactions introduce the azido group.

    Reduction: Finally, the azido group is reduced to form the amino group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-methylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the amino group.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(1-Amino-3-methylcyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (1-Amino-3-methylcyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-3-methylcyclobutanol): Similar in structure but lacks the hydroxymethyl group.

    (1-Amino-2-methylcyclobutyl)methanol: Differing in the position of the methyl group on the cyclobutane ring.

    (1-Amino-3-methylcyclopentyl)methanol: Contains a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

(1-Amino-3-methylcyclobutyl)methanol is unique due to its specific substitution pattern on the cyclobutane ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(1-amino-3-methylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-6(7,3-5)4-8/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFSGSLNABFVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701868-32-7
Record name (1-amino-3-methylcyclobutyl)methanol
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